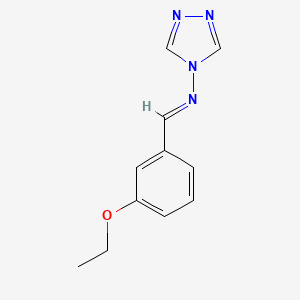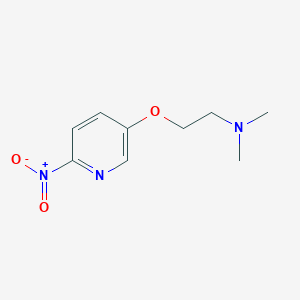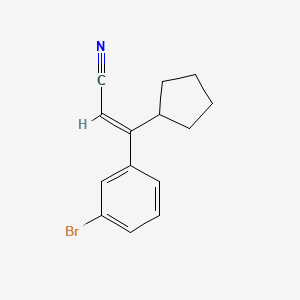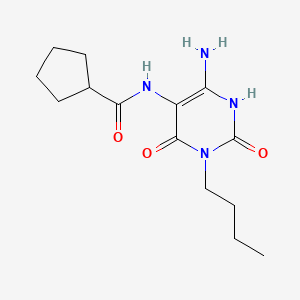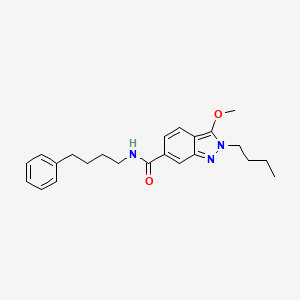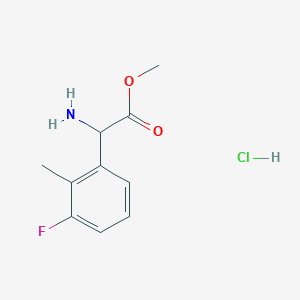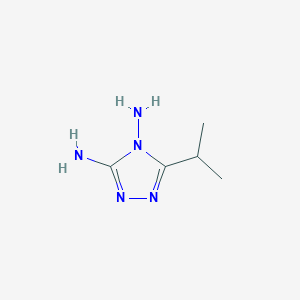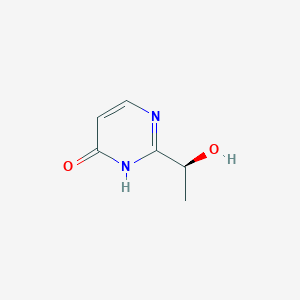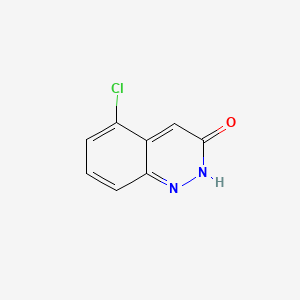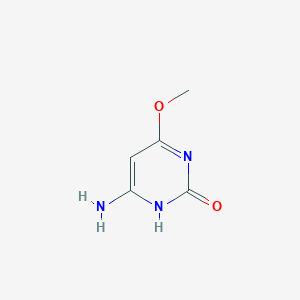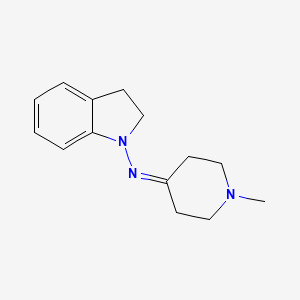
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine: is a heterocyclic compound that features both an indole and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method involves the condensation of 1-methylpiperidine-4-carbaldehyde with indoline-1-amine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can bind to and inhibit specific enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
- N-(1-Methylpiperidin-4-ylidene)hydroxylamine
- 4-Amino-1-methylpiperidine
- Indole derivatives
Comparison: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine is unique due to its dual-ring structure, which combines the properties of both indole and piperidine rings. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one of these rings.
Eigenschaften
Molekularformel |
C14H19N3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-(2,3-dihydroindol-1-yl)-1-methylpiperidin-4-imine |
InChI |
InChI=1S/C14H19N3/c1-16-9-7-13(8-10-16)15-17-11-6-12-4-2-3-5-14(12)17/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
XWOOZRYCGVHOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=NN2CCC3=CC=CC=C32)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


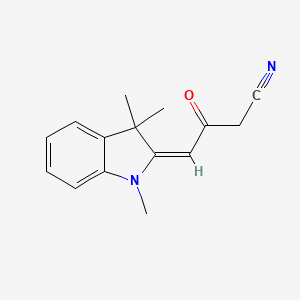
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
